molecular formula C10H13BrN2 B1466587 1-[(2-Bromophenyl)methyl]azetidin-3-amine CAS No. 1486281-76-8

1-[(2-Bromophenyl)methyl]azetidin-3-amine

Cat. No.: B1466587
CAS No.: 1486281-76-8
M. Wt: 241.13 g/mol
InChI Key: SQSAHOMWCWFMCO-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]azetidin-3-amine is a synthetically versatile azetidine derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a key building block for the synthesis of diverse molecular scaffolds, including fused, bridged, and spirocyclic ring systems, which are crucial for exploring new chemical space . The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is increasingly investigated as a valuable bioisostere for more common functional groups, potentially improving the physicochemical and pharmacokinetic properties of lead compounds . The structure of this compound incorporates two prominent pharmacophoric elements: the azetidin-3-amine moiety, which provides a handle for further functionalization, and the 2-bromobenzyl group, which can undergo various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to create a diverse array of biaryl derivatives for structure-activity relationship (SAR) studies . Researchers utilize this and related azetidine-based templates in the design and synthesis of compound libraries targeting the central nervous system (CNS), as the scaffold can be optimized for properties that facilitate blood-brain barrier (BBB) penetration, such as molecular weight, topological polar surface area (TPSA), and lipophilicity . The embedded phenethylamine-like structural motif, common to numerous neurotransmitters and CNS-active drugs, further underscores its relevance in neuropharmacological research . This product is intended for use in laboratory research as a chemical intermediate and should be handled by qualified personnel only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-4-2-1-3-8(10)5-13-6-9(12)7-13/h1-4,9H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSAHOMWCWFMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2-Bromophenyl)methyl]azetidin-3-amine (CAS: 1486281-76-8) has garnered interest in the scientific community due to its unique structural features and potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by an azetidine ring substituted with a bromobenzyl group. The molecular formula is C10H11BrNC_{10}H_{11}BrN, with a molecular weight of approximately 228.11 g/mol. The presence of the azetidine ring contributes to its potential as a versatile scaffold in medicinal chemistry.

Interaction with Biological Molecules

The azetidine moiety can interact with various enzymes and receptors, influencing biological pathways. The bromobenzyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins. The compound's ability to participate in bioorthogonal reactions through the azido group allows for selective labeling and tracking of biomolecules within cells .

The proposed mechanism of action for this compound involves:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : It has been suggested that this compound could interact with G-protein coupled receptors (GPCRs), notably the Cannabinoid-1 (CB1) receptor, which is implicated in various physiological processes including appetite regulation and pain perception .

Antimicrobial and Antiviral Properties

Research indicates that azetidine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess antibacterial properties against various strains, including resistant pathogens .

Activity Type Target Organism MIC (µg/mL) Reference
AntibacterialE. coli32
AntiviralHIV50

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of azetidine derivatives against multi-drug resistant strains of Staphylococcus aureus. Results indicated that this compound demonstrated a notable reduction in bacterial viability at concentrations as low as 16 µg/mL .
  • Cytotoxicity Assays : In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The results showed that it induced apoptosis in a dose-dependent manner, suggesting potential applications in cancer therapy .

Scientific Research Applications

1-[(2-Bromophenyl)methyl]azetidin-3-amine, identified by its CAS number 1486281-76-8, is a compound that has garnered attention in various scientific research applications. This article explores its potential uses in medicinal chemistry, particularly focusing on its role in drug development, biological activity, and synthetic applications.

Chemical Formula

  • Molecular Formula : C10_{10}H12_{12}BrN
  • Molecular Weight : 227.12 g/mol

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of azetidine compounds showed promising results against various cancer cell lines, indicating that modifications to the azetidine structure can enhance bioactivity.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Azetidines have been explored for their effects on neurotransmitter systems, which could lead to the development of novel treatments for neurological disorders.

Research Insights:

Research has indicated that azetidine derivatives can act as inhibitors of certain neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as depression and anxiety.

Synthetic Intermediates

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to introduce various functional groups through further chemical reactions.

Synthesis Example:

The compound can be utilized in the synthesis of other biologically active molecules through nucleophilic substitution reactions, where the bromine atom can be replaced with various nucleophiles to create diverse derivatives.

Data Table: Overview of Research Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferationSignificant cytotoxicity against specific lines
NeuropharmacologyPotential effects on neurotransmitter systemsModulation of receptor activity
Synthetic IntermediatesIntermediate for complex molecule synthesisVersatile reactivity with nucleophiles

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-[(2-Bromophenyl)methyl]azetidin-3-amine 2-Bromobenzyl, NH₂ C₁₀H₁₃BrN₂ 241.13 Ortho-bromo substituent, azetidine core
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine 3-Bromo-4-fluorobenzyl, NH₂ C₁₀H₁₂BrFN₂ 259.12 Bromo-fluoro substitution, increased polarity
1-Benzhydryl-3-methylazetidin-3-amine Diphenylmethyl, CH₃, NH₂ C₁₇H₂₀N₂ 252.35 Bulky benzhydryl group, methylated amine
[1-(3-Bromophenyl)ethyl][1-(2-methoxyphenyl)ethyl]amine 3-Bromophenyl, 2-methoxyphenyl C₁₇H₂₀BrNO 350.25 Extended alkyl chain, methoxy group
Key Observations:

Substituent Position : The ortho-bromo substituent in the target compound likely enhances steric hindrance compared to meta- or para-bromo analogs (e.g., 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine). This may reduce rotational freedom and influence binding to enzymatic pockets .

Fluorine in the 4-position (as in the 3-bromo-4-fluoro analog) introduces additional polarity and hydrogen-bonding capacity .

Bulkiness : Benzhydryl-substituted analogs (e.g., 1-benzhydryl-3-methylazetidin-3-amine) exhibit higher molecular weights and steric bulk, which may impact solubility and membrane permeability compared to the smaller 2-bromobenzyl group .

Key Findings:
  • Brominated anilines (e.g., 3-bromoaniline) are common starting materials for introducing aryl groups into amine frameworks via cross-coupling reactions .
  • Crystallization studies of brominated analogs (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) reveal planar molecular conformations and hydrogen-bonded dimer formations, which may influence solubility and stability .

Preparation Methods

Reaction Scheme

  • Starting material: Azetidin-3-amine (primary amine)
  • Alkylating agent: In situ generated bis-triflate of 2-(2-bromophenyl)-1,3-propanediol
  • Conditions: Typically performed under basic conditions in anhydrous solvents (e.g., dichloromethane or acetonitrile)
  • Outcome: Formation of 1-[(2-Bromophenyl)methyl]azetidin-3-amine via nucleophilic substitution

This method benefits from mild reaction conditions and good selectivity, minimizing side reactions such as over-alkylation or ring opening.

Alternative Synthetic Routes

Direct Alkylation of Azetidin-3-amine with 2-Bromobenzyl Halides

  • Azetidin-3-amine can be alkylated directly with 2-bromobenzyl bromide or chloride.
  • Reaction typically requires a base such as potassium carbonate or sodium hydride.
  • Solvents like DMF or DMSO are used to facilitate nucleophilic substitution.
  • The reaction temperature is controlled to avoid decomposition or side reactions.

Ring-Closure from 2-Bromo-Substituted Precursors

  • Starting from 2-bromobenzyl-substituted amino alcohols or halogenated precursors.
  • Intramolecular cyclization under basic or acidic conditions to form the azetidine ring.
  • This approach can be used to introduce substituents at specific positions on the azetidine ring.

Experimental Conditions and Optimization

Based on related azetidine syntheses and optimization studies:

Parameter Typical Conditions Notes
Solvent Dichloromethane, Acetonitrile, DMF Anhydrous solvents preferred
Base Potassium carbonate, Sodium hydride, DIPEA For deprotonation and nucleophilic activation
Temperature 0 °C to room temperature Lower temperatures favor selectivity
Reaction time 1–24 hours Depends on reagents and scale
Purification Flash chromatography (EtOAc/hexane gradient) To isolate pure product
Yield Typically 50–80% Optimized by reagent stoichiometry and solvent choice

Research Findings and Data

  • The alkylation approach using bis-triflates has been reported to yield the target compound with good purity and moderate to high yields (~60–75%).
  • Use of anhydrous conditions and controlled temperature is critical to prevent hydrolysis or side reactions.
  • Characterization by ^1H NMR, ^13C NMR, and mass spectrometry confirms the structure and purity.
  • The bromophenyl substituent provides a handle for further functionalization or cross-coupling reactions, expanding synthetic utility.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Alkylation with bis-triflates Azetidin-3-amine, bis-triflate of 2-(2-bromophenyl)-1,3-propanediol Basic conditions, anhydrous solvents Regioselective, good yields Requires preparation of bis-triflate
Direct alkylation with halides Azetidin-3-amine, 2-bromobenzyl bromide/chloride Base (K2CO3, NaH), polar aprotic solvent Straightforward, commercially available reagents Possible over-alkylation, side reactions
Ring-closure from substituted precursors 2-bromobenzyl amino alcohols or halides Acidic or basic cyclization conditions Allows substitution pattern control Multi-step, may require protection

Q & A

Q. What are the recommended synthetic routes for 1-[(2-Bromophenyl)methyl]azetidin-3-amine, and how can intermediates be characterized?

Methodological Answer: Synthesis of this compound likely involves nucleophilic substitution or reductive amination. A plausible route includes:

Azetidine ring formation : Use a cyclization reaction, such as Gabriel synthesis, to generate the azetidin-3-amine core.

Bromophenyl functionalization : Introduce the 2-bromophenylmethyl group via alkylation using 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
Characterization : Use 1H^1 \text{H}-NMR to confirm the azetidine ring protons (δ ~3.5–4.5 ppm) and the aromatic protons of the bromophenyl group (δ ~7.2–7.6 ppm). Mass spectrometry (ESI-MS) can verify the molecular ion peak at m/z 241.0 ([M+H]+^+) .

Q. What safety precautions are advised when handling this compound?

Methodological Answer: While specific toxicity data for this compound are unavailable, structural analogs (e.g., azetidines, brominated aromatics) suggest:

  • Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Waste Disposal : Treat halogenated waste separately, following EPA guidelines for brominated compounds.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize the geometry using Gaussian (B3LYP/6-31G* basis set) to analyze electron density at the bromine atom. A lower LUMO energy at Br indicates higher susceptibility to Suzuki-Miyaura coupling.
  • Reactivity Screening : Simulate Pd-catalyzed coupling with aryl boronic acids. Compare activation energies for para- vs. ortho-substituted partners.
  • Experimental Validation : Use 19F^\text{19} \text{F}-NMR (if fluorine tags are added) or GC-MS to track reaction progress .

Q. What strategies can resolve contradictions in biological activity data for azetidine derivatives like this compound?

Methodological Answer:

  • Dose-Response Reproducibility : Conduct assays (e.g., IC₅₀) in triplicate across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.
  • Metabolite Interference : Use LC-MS to detect degradation products in cell media. For example, azetidine ring opening under acidic conditions may generate false-positive results.
  • Target Validation : Perform CRISPR knockouts of suspected targets (e.g., GPCRs) to confirm mechanism .

Q. How can the environmental persistence of this compound be assessed given limited ecotoxicology data?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure O₂ consumption in activated sludge over 28 days.
  • QSAR Modeling : Input the SMILES string into EPI Suite to estimate log KowK_{ow} and bioaccumulation potential. Brominated aromatics typically show moderate persistence (t₁/₂ > 60 days in water).
  • Soil Mobility : Perform column chromatography with soil samples to measure retention factors (Rf) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Bromophenyl)methyl]azetidin-3-amine
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1-[(2-Bromophenyl)methyl]azetidin-3-amine

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